Linaprazan

Erosive Esophagitis Healing Rate GERD

Linaprazan (AZD0865) is a reversible P-CAB inhibiting gastric H⁺/K⁺-ATPase via K⁺-competitive binding—no acid activation needed, enabling 90-minute onset. Its prodrug, linaprazan glurate (X842), in Phase III trials (HEEALING-1), shows superior erosive esophagitis healing: 71.1% vs 60.6% for lansoprazole at 4 weeks, amplified in severe LA Grade C/D. Potency: IC₅₀ = 1.0 µM (pH 7.4), with only 9% renal Na⁺/K⁺-ATPase inhibition. Ideal for comparative P-CAB pharmacology, prodrug PK/PD modeling, and translational GERD research.

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
CAS No. 847574-05-4
Cat. No. B1665929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaprazan
CAS847574-05-4
SynonymsAZD0865;  AZD-0865;  AZD 0865; 
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO
InChIInChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)
InChIKeyGHVIMBCFLRTFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linaprazan (CAS 847574-05-4) Scientific Overview: A Next-Generation Potassium-Competitive Acid Blocker for GERD Research and Clinical Development


Linaprazan (also known as AZD0865) is a synthetic organic compound belonging to the potassium-competitive acid blocker (P-CAB) class [1]. It functions as a reversible, potassium-competitive inhibitor of the gastric H⁺/K⁺-ATPase (the proton pump), the final step in gastric acid secretion . Unlike traditional proton pump inhibitors (PPIs), which require acid activation and covalent binding, linaprazan's mechanism is independent of acid and involves competitive binding to the potassium site [2]. The compound exists as a lipophilic weak base that concentrates in the acidic environment of the gastric parietal cell canaliculus, where it becomes protonated and binds to the enzyme . Linaprazan is the active moiety of the prodrug linaprazan glurate (X842), which is currently in advanced clinical development (Phase III) for the treatment of erosive gastroesophageal reflux disease (GERD) [3].

Why Linaprazan (847574-05-4) Cannot Be Substituted with Standard PPIs or Alternative P-CABs: A Procurement and Research Differentiation Guide


Generic substitution with standard proton pump inhibitors (e.g., lansoprazole, esomeprazole) or even alternative P-CABs (e.g., vonoprazan) is scientifically invalid for linaprazan due to its unique molecular profile and clinical performance characteristics. As a potassium-competitive acid blocker (P-CAB), linaprazan exhibits a fundamentally different mechanism of action from PPIs—reversible, K⁺-competitive binding that does not require acid activation, enabling rapid onset of acid suppression [1]. Furthermore, within the P-CAB class, linaprazan demonstrates distinct potency, selectivity, and pharmacokinetic properties compared to vonoprazan, with in vitro studies showing different IC50 values for H⁺/K⁺-ATPase inhibition [2]. The prodrug formulation linaprazan glurate (X842) has been specifically engineered to address the rapid clearance of the parent compound, achieving prolonged acid suppression that distinguishes it from both PPIs and alternative P-CABs [3]. Finally, clinical trial data demonstrate superior healing rates in erosive esophagitis compared to lansoprazole, with the magnitude of benefit varying by patient severity, a differentiation not uniformly observed with other P-CABs [4].

Linaprazan (847574-05-4) Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Evidence Against PPIs and P-CABs


Linaprazan Glurate Demonstrates Superior 4-Week Healing Rates in Erosive Esophagitis Compared to Lansoprazole

In a randomized, double-blind, dose-finding Phase II study (NCT05055128), linaprazan glurate (the prodrug of linaprazan) demonstrated superior 4-week healing rates in patients with erosive esophagitis compared to the proton pump inhibitor lansoprazole [1]. The benefit was particularly pronounced in patients with more severe disease or prior PPI partial response, where linaprazan glurate outperformed lansoprazole by a margin of 28% to over 50% in specific subgroups [1].

Erosive Esophagitis Healing Rate GERD Phase II Clinical Trial

Linaprazan Exhibits Moderate H⁺/K⁺-ATPase Inhibitory Potency In Vitro, Distinct from Vonoprazan

In vitro pharmacological characterization revealed that the inhibitory potency of linaprazan against gastric H⁺/K⁺-ATPase is moderate, with an IC50 of 40 nM. This is approximately 2.4-fold less potent than vonoprazan (IC50 = 17 nM) but substantially more potent than its prodrug, linaprazan glurate (X842), which exhibits an IC50 of 436 nM, confirming its prodrug nature [1]. This potency profile positions linaprazan as a distinct chemical entity within the P-CAB class, not interchangeable with vonoprazan.

H+/K+-ATPase Enzyme Inhibition Potency P-CAB

Linaprazan Glurate Demonstrates Rapid Onset and Near-Complete 24-Hour Acid Control (pH > 4)

A Phase I pharmacodynamic study presented at UEG Week 2024 demonstrated that linaprazan glurate achieves rapid and effective acid inhibition within 90 minutes of the first dose, with optimal doses providing near-complete acid control (pH > 4) over the entire 24-hour period [1]. This rapid onset contrasts with the delayed onset of action typical of PPIs, which require 3-5 days of repeated dosing to achieve maximal acid suppression [2].

Acid Suppression pH > 4 Holding Time Pharmacodynamics Phase I

Linaprazan Exhibits High Selectivity for Gastric H⁺/K⁺-ATPase Over Renal Na⁺/K⁺-ATPase

Selectivity profiling demonstrates that linaprazan exhibits high specificity for the gastric H⁺/K⁺-ATPase target. In vitro, linaprazan reduced porcine renal Na⁺/K⁺-ATPase activity by only 9% ± 2%, indicating minimal off-target inhibition of this related ion pump [1]. This level of selectivity is an important differentiator from less selective acid-suppressing agents and supports its favorable safety profile.

Selectivity Off-target activity Na+/K+-ATPase Safety pharmacology

Optimized Linaprazan Glurate Tablet Formulation Achieves Two-Fold Higher Bioavailability

Pharmaceutical development efforts have resulted in an optimized HCl tablet formulation of linaprazan glurate that demonstrates approximately a two-fold increase in bioavailability compared to the formulation used in earlier clinical studies [1]. This improved formulation also exhibits minimal food effect, with only a minor impact on pharmacokinetics when administered under fasting versus fed conditions [1]. This represents a significant advancement in the pharmaceutical development of the compound.

Bioavailability Formulation Pharmacokinetics Phase I

Optimal Application Scenarios for Linaprazan (847574-05-4) in Acid Suppression Research and Clinical Development


Clinical Development Programs for Erosive Esophagitis (GERD) Requiring Superior Healing vs. PPIs

Linaprazan glurate is optimally positioned for clinical development programs targeting erosive esophagitis, particularly in patients with severe disease (LA grade C/D) or those with partial response to PPIs. The Phase II data demonstrating a 71.1% ITT healing rate at 4 weeks, compared to 60.6% for lansoprazole, with even greater benefits in challenging subgroups (28% to >50% improvement), provides a strong evidence base for selecting linaprazan glurate over standard PPIs in Phase III trials [1]. The ongoing HEEALING 1 Phase III study is specifically designed to confirm superiority over lansoprazole in moderate to severe erosive GERD [2].

In Vitro Pharmacology Studies Requiring a P-CAB with Defined Potency and Selectivity Profile

Researchers conducting in vitro studies on gastric H⁺/K⁺-ATPase inhibition should consider linaprazan for its well-characterized potency (IC50 = 40 nM) and high selectivity (only 9% inhibition of renal Na⁺/K⁺-ATPase) [1][2]. Its distinct potency profile compared to vonoprazan (IC50 = 17 nM) makes it a valuable tool for comparative pharmacology studies and for investigating structure-activity relationships within the P-CAB class [1].

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Activation and Sustained Acid Suppression

Linaprazan glurate (X842) serves as an excellent model compound for studying prodrug design and activation. The prodrug is rapidly hydrolyzed to the active linaprazan, with the two-stage pharmacokinetics providing both fast onset and prolonged duration of acid suppression [1]. This unique PK/PD profile, combined with the availability of detailed metabolism data in rats (70.48% fecal excretion over 168h, CES2-mediated hydrolysis) [2], makes it ideal for translational PK/PD modeling and for training programs in drug metabolism and pharmacokinetics.

Comparative Effectiveness Research in Acid-Related Disorders

For health economics and outcomes research (HEOR) or comparative effectiveness studies in acid-related disorders, linaprazan glurate provides a valuable comparator to both PPIs and other P-CABs. The availability of head-to-head clinical trial data versus lansoprazole [1] and in vitro data versus vonoprazan [2] enables robust comparative analyses. The compound's rapid onset (90 minutes) and near-complete 24-hour acid control offer endpoints for cost-effectiveness modeling in GERD management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.